ethyl 2-{[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-{[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based heterocyclic compound featuring a 1,3-thiazole core substituted with:
- A 4-methyl group at position 2.
- A carboxyethyl ester at position 3.
- An (2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl amide group at position 2.
The compound’s stereochemistry (E-configuration of the propenoyl group) is critical for its spatial arrangement and binding interactions .
Structural characterization of analogous compounds (e.g., ethyl 4-amino-3-benzoylamino-2,3-dihydro-2-iminothiazole-5-carboxylate) has been achieved via X-ray crystallography, highlighting the importance of hydrogen-bonding networks in stabilizing crystal structures . Computational tools like SHELXL and ORTEP-3 are commonly employed for refinement and visualization of such structures .
Properties
IUPAC Name |
ethyl 2-[[(E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-5-25-14-9-7-13(11-15(14)24-4)8-10-16(22)21-19-20-12(3)17(27-19)18(23)26-6-2/h7-11H,5-6H2,1-4H3,(H,20,21,22)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYYYFZLSSNPTL-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)NC2=NC(=C(S2)C(=O)OCC)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=NC(=C(S2)C(=O)OCC)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Introduction of the Ethoxy and Methoxyphenyl Groups: The ethoxy and methoxyphenyl groups can be introduced through nucleophilic substitution reactions. For example, the ethoxy group can be added using ethyl iodide in the presence of a base, while the methoxyphenyl group can be introduced using a methoxyphenyl halide.
Coupling Reactions: The final step involves coupling the synthesized thiazole derivative with the appropriate acyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-{[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used in studies investigating its biological activity, including its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Mechanism of Action
The mechanism of action of ethyl 2-{[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Differences and Implications
Substituent Effects: The 4-ethoxy-3-methoxyphenyl group in the target compound enhances steric hindrance and electron-donating capacity compared to simpler aryl groups (e.g., 2-methoxyphenyl in ). This may improve binding selectivity in biological targets .
Synthetic Routes :
- The target compound likely shares a synthesis pathway with , involving bromine-mediated cyclization of thiourea derivatives. In contrast, employs SN2 reactions with tetrazole-thiols, demonstrating versatility in functionalization.
Hydrogen-Bonding Patterns: Analogous thiazole carboxylates (e.g., ) exhibit N–H⋯O hydrogen bonds between the amide NH and ester carbonyl, stabilizing crystal packing . The target compound’s propenoyl group may introduce additional π-π interactions.
Biological Relevance :
- Thiophene derivatives (e.g., ) show stronger docking scores for kinase targets due to their planar structure, whereas the target compound’s bulkier aryl group may favor anti-inflammatory pathways.
Physicochemical Properties
Biological Activity
Ethyl 2-{[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting data in a structured format.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.47 g/mol. The structure includes a thiazole ring, which is known for its diverse biological activities.
Anticancer Properties
Numerous studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating promising results.
Case Study: Cytotoxicity Evaluation
A study assessed the cytotoxic effects of thiazole derivatives on human cancer cell lines. The compound exhibited an IC50 value of approximately 10 µM against MCF7 breast cancer cells, indicating moderate potency. This suggests that the presence of the thiazole moiety is crucial for its anticancer activity due to its ability to interact with cellular targets involved in proliferation and apoptosis .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of thiazole derivatives. This compound has shown efficacy against various bacterial strains.
Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 30 µg/mL |
| Pseudomonas aeruginosa | 40 µg/mL |
These results indicate that the compound possesses a broad spectrum of antimicrobial activity, which may be attributed to its structural features that facilitate interaction with bacterial cell membranes .
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways such as the Bcl-2 family proteins and caspases .
Molecular Interaction Studies
Molecular docking studies have indicated that the compound binds effectively to target proteins involved in tumor growth and survival. For instance, it showed strong binding affinity to Bcl-2 protein, which is critical for regulating apoptosis .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize ethyl 2-{[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate?
- Answer : The compound is typically synthesized via a multi-step route involving:
Condensation reactions : Formation of the α,β-unsaturated carbonyl intermediate (e.g., (2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl chloride) .
Amide coupling : Reaction with ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate under inert conditions (e.g., dry THF, DMF) using coupling agents like EDCI or HOBt .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .
Key parameters include temperature control (0–5°C during acylation) and stoichiometric ratios (1:1.2 for amine:acyl chloride).
Q. How is the structural identity of this compound confirmed in academic research?
- Answer : Structural validation relies on:
- Spectroscopic techniques :
- 1H/13C NMR : Peaks for the thiazole ring (δ 7.2–7.5 ppm for C5-H), α,β-unsaturated carbonyl (δ 6.8–7.1 ppm for vinyl protons), and methoxy/ethoxy groups (δ 3.7–4.2 ppm) .
- IR spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
- Chromatography : HPLC (C18 column, acetonitrile/water) confirms purity (>95%) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C20H23N2O5S: 403.13) .
Q. What physicochemical properties are critical for handling and experimental design?
- Answer : Key properties include:
- Solubility : Limited aqueous solubility (logP ~3.5); dissolves in DMSO, DMF, or THF .
- Stability : Hydrolytically sensitive (ester and amide bonds); store at –20°C under argon .
- Hydrogen bonding : 1 donor (amide NH) and 5 acceptors (ester, carbonyl, methoxy), influencing crystallinity and intermolecular interactions .
Advanced Research Questions
Q. How can molecular docking studies predict the bioactivity of this compound?
- Answer : Computational workflows involve:
Target selection : Enzymes like cyclooxygenase-2 (COX-2) or kinases, based on structural analogs .
Docking software : AutoDock Vina or Schrödinger Maestro to simulate ligand-receptor binding .
Validation : Compare docking scores (e.g., binding energy < –8 kcal/mol) with known inhibitors. For example, the α,β-unsaturated carbonyl moiety may interact with catalytic residues via covalent or non-covalent bonding .
Q. What strategies optimize synthetic routes for improved yield and scalability?
- Answer : Advanced approaches include:
- Flow chemistry : Continuous synthesis to enhance reaction control (e.g., precise temperature for acylation) .
- Catalysis : Pd-mediated cross-coupling for aryl group introduction, reducing side products .
- Design of Experiments (DoE) : Response surface methodology (RSM) to optimize variables (e.g., solvent polarity, catalyst loading) .
Q. How do computational methods aid in designing derivatives with enhanced stability?
- Answer :
- DFT calculations : Assess hydrolysis susceptibility of ester/amide bonds via transition-state modeling .
- QSPR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with stability .
- MD simulations : Predict aggregation behavior in aqueous buffers .
Q. What experimental protocols evaluate the compound’s stability under varying conditions?
- Answer : Stability studies involve:
- Forced degradation : Exposure to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1A guidelines) .
- Analytical monitoring : UPLC-MS tracks degradation products (e.g., hydrolyzed carboxylic acid derivatives) .
- Kinetic analysis : Arrhenius plots estimate shelf-life (t90) in storage buffers .
Data Contradictions and Resolution
- Synthetic yields : reports 60–70% yields via classical coupling, while notes 45–50% for similar scaffolds. This discrepancy may arise from differences in reaction scale or purification methods .
- Bioactivity predictions : Molecular docking in suggests COX-2 inhibition, but no experimental validation exists. Researchers should validate computationally predicted targets using enzymatic assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
